molecular formula C7H13Cl2N3 B2460382 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride CAS No. 1174644-34-8

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B2460382
CAS No.: 1174644-34-8
M. Wt: 210.1
InChI Key: QXZXTHAIWUSXNF-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6-4-9-7-5-8-2-3-10(6)7;;/h4,8H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZXTHAIWUSXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174644-34-8
Record name 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, the condensation of 2-amino-3-methylpyridine with glyoxal can lead to the formation of the imidazo[1,2-a]pyrazine ring system. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which also facilitates the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrazines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is its potential as an anticancer agent. Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain modifications to the imidazo[1,2-a]pyrazine structure can enhance its antiproliferative activity against human cancer cells such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) .

Table 1: Antiproliferative Activity of Derivatives

CompoundCell LineIC50 (µM)
7oPanc-114.95 ± 0.001
7pPC372.48 ± 0.058
7qMDA-MB-23172.81 ± 0.052

The compound 7o , with specific substitutions, showed potent results against all tested cancer cells and was found to be approximately twice as effective as etoposide, a commonly used chemotherapy drug .

Pharmacological Applications

Inhibition of Enzymatic Activity

Another significant application of this compound lies in its ability to inhibit specific enzymes associated with disease processes. For example, it has been noted for its role in inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis . This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors.

Case Study: DHODH Inhibition

In a study evaluating various azine-bearing analogues for their DHODH inhibitory activity, compounds similar to 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride were synthesized and tested. The results indicated a strong correlation between structural modifications and enzyme inhibition efficacy .

Material Science Applications

Synthesis of Novel Materials

Beyond biological applications, the compound is also explored for its utility in synthesizing novel materials with specific electronic or optical properties. Its unique structure allows it to be integrated into various polymer matrices or as a precursor for more complex molecular architectures.

Table 2: Properties of Synthesized Materials

Material TypePropertiesApplications
Conductive PolymersHigh thermal stabilityElectronics
Photonic DevicesTunable optical propertiesSensors & Displays

These materials have potential applications in electronics and photonics due to their favorable properties derived from the imidazo[1,2-a]pyrazine core structure.

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrimidine: Known for its antimicrobial activity.

    5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine: Used in the synthesis of pharmaceuticals.

    5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Explored for its potential as a therapeutic agent.

Uniqueness

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high solubility and bioavailability .

Biological Activity

3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and immunomodulatory effects, supported by research findings and case studies.

  • Molecular Formula : C7H8Cl2N4
  • Molecular Weight : 207.07 g/mol
  • CAS Number : 1359655-89-2

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant antimicrobial properties. For instance:

  • A study reported that certain pyrazole derivatives showed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for the most active derivative .
  • The compound also displayed a strong ability to inhibit biofilm formation in S. aureus, outperforming standard antibiotics like Ciprofloxacin in efficacy .
CompoundMIC (μg/mL)Activity Type
7b0.22Antibacterial
5a0.25Antibacterial

Anticancer Activity

3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride has shown potential as an anticancer agent:

  • In vitro studies indicated that it can induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, leading to apoptosis in cancer cells .
  • The compound was effective against various cancer cell lines with IC50 values ranging from 0.08 to 12.07 mM, indicating its potential as a therapeutic agent in oncology .

Immunomodulatory Effects

Recent studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives in modulating immune responses:

  • A specific derivative demonstrated potent inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which is involved in regulating the cGAS-STING pathway critical for immune activation against tumors. The derivative exhibited an IC50 value of 5.70 nM and improved antitumor efficacy when combined with anti-PD-1 antibody treatment in murine models .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives derived from imidazo[1,2-a]pyrazine. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics .
  • Cancer Treatment Potential : In a pharmacological study focusing on cancer therapy, derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation across multiple cancer types. The findings suggested that these compounds could serve as effective agents in chemotherapy protocols due to their dual action on cell cycle regulation and apoptosis induction .

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